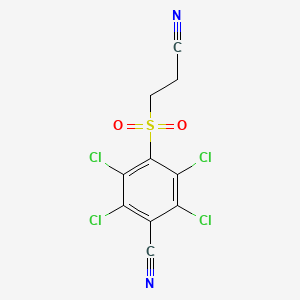
Benzonitrile, 4-cyanoethylsulfonyl-2,3,5,6-tetrachloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzonitrile, 4-cyanoethylsulfonyl-2,3,5,6-tetrachloro-: is an organic compound characterized by its complex structure, which includes a benzonitrile core substituted with cyanoethylsulfonyl and tetrachloro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 4-cyanoethylsulfonyl-2,3,5,6-tetrachloro- typically involves multi-step organic reactionsThe reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like tetrabutylammonium bromide to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and environmental considerations, including the recycling of solvents and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions: Benzonitrile, 4-cyanoethylsulfonyl-2,3,5,6-tetrachloro- can undergo various chemical reactions, including:
Oxidation: The cyanoethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The tetrachloro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one or more chlorine atoms.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Primary amines.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzonitrile, 4-cyanoethylsulfonyl-2,3,5,6-tetrachloro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of benzonitrile, 4-cyanoethylsulfonyl-2,3,5,6-tetrachloro- involves its interaction with specific molecular targets. The cyanoethylsulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The tetrachloro groups can enhance the compound’s reactivity and stability, making it a valuable intermediate in various chemical reactions.
Comparaison Avec Des Composés Similaires
Benzonitrile: A simpler analog without the cyanoethylsulfonyl and tetrachloro substitutions.
4-Cyanobenzonitrile: Contains a cyano group but lacks the sulfonyl and tetrachloro groups.
Tetrachlorobenzonitrile: Contains tetrachloro substitutions but lacks the cyanoethylsulfonyl group.
Uniqueness: Benzonitrile, 4-cyanoethylsulfonyl-2,3,5,6-tetrachloro- is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
56916-60-0 |
|---|---|
Formule moléculaire |
C10H4Cl4N2O2S |
Poids moléculaire |
358.0 g/mol |
Nom IUPAC |
2,3,5,6-tetrachloro-4-(2-cyanoethylsulfonyl)benzonitrile |
InChI |
InChI=1S/C10H4Cl4N2O2S/c11-6-5(4-16)7(12)9(14)10(8(6)13)19(17,18)3-1-2-15/h1,3H2 |
Clé InChI |
JNWPMAKJHMMAIG-UHFFFAOYSA-N |
SMILES canonique |
C(CS(=O)(=O)C1=C(C(=C(C(=C1Cl)Cl)C#N)Cl)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-Methyl-5-(prop-1-en-2-yl)cyclopent-1-en-1-yl]methanol](/img/structure/B14621633.png)



![N-{2-[Hydroxy(piperidin-2-yl)methyl]phenyl}-4-methoxybenzamide](/img/structure/B14621657.png)
![Benzene, 1,2-dichloro-4-[[2-(chloromethyl)phenyl]thio]-](/img/structure/B14621658.png)
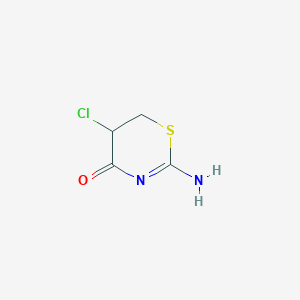
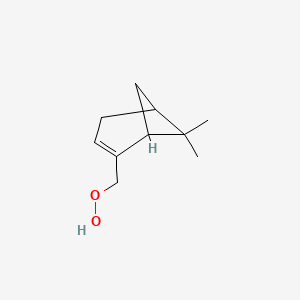


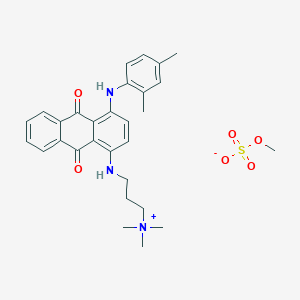

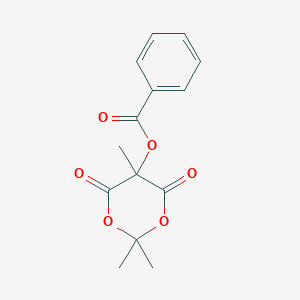
![(1S,4R)-1,2,7,7-Tetramethylbicyclo[2.2.1]hept-2-ene](/img/structure/B14621719.png)
